6-(4-Chlorophenyl)-2-fluoropyridine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chlorophenyl)-2-fluoropyridine-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their reactivity and are often used in various chemical reactions and applications. The presence of both a fluorine atom and a sulfonyl fluoride group in the molecule makes it particularly interesting for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-fluoropyridine-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 6-(4-Chlorophenyl)-2-fluoropyridine with a sulfonyl fluoride reagent under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-2-fluoropyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and other derivatives depending on the specific nucleophile or reagent used .
Scientific Research Applications
6-(4-Chlorophenyl)-2-fluoropyridine-3-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2-fluoropyridine-3-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophile, making it susceptible to attack by nucleophiles. This leads to the formation of covalent bonds with the nucleophile, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
6-(4-Fluorophenyl)-2-pyridinecarboxaldehyde: This compound shares a similar pyridine core but lacks the sulfonyl fluoride group.
6-(4-Chlorophenyl)-2-pyridinecarboxaldehyde: Similar to the above compound but with a chlorine atom instead of fluorine.
Uniqueness
The presence of both a fluorine atom and a sulfonyl fluoride group in 6-(4-Chlorophenyl)-2-fluoropyridine-3-sulfonyl fluoride makes it unique.
Properties
Molecular Formula |
C11H6ClF2NO2S |
---|---|
Molecular Weight |
289.69 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-fluoropyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C11H6ClF2NO2S/c12-8-3-1-7(2-4-8)9-5-6-10(11(13)15-9)18(14,16)17/h1-6H |
InChI Key |
NLTXWWCSFXFICW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)S(=O)(=O)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.